molecular formula C21H28N2O4S B3589051 N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Cat. No.: B3589051
M. Wt: 404.5 g/mol
InChI Key: MAXKJGQSRDRSJW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is a complex organic compound with a unique structure that includes both methoxy and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with 3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated product, while reduction of the amide group can yield an amine derivative .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-16(2)14-23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-18-4-9-19(27-3)10-5-18/h4-7,9-12,16,23H,8,13-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXKJGQSRDRSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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